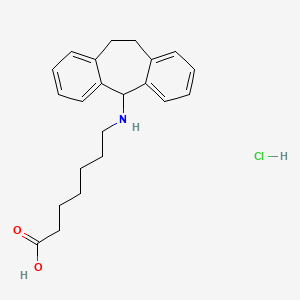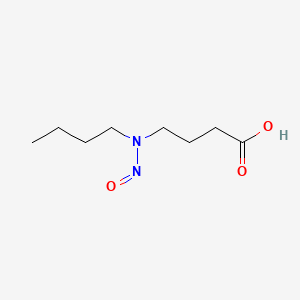
2,3,5,6-Tetrafluorotyrosine
Overview
Description
2,3,5,6-Tetrafluorotyrosine is a fluorinated derivative of the amino acid tyrosine. It is characterized by the substitution of four hydrogen atoms with fluorine atoms at the 2, 3, 5, and 6 positions on the benzene ring. This modification imparts unique chemical properties to the compound, making it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluorotyrosine typically involves the fluorination of tyrosine derivatives. One common method includes the use of selective fluorinating agents such as xenon difluoride or sulfur tetrafluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available tyrosine. The process includes protection of functional groups, selective fluorination, and subsequent deprotection steps. The reaction conditions are optimized to achieve high yield and purity, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrafluorotyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form fluorinated phenylalanine derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace fluorine atoms in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of tetrafluoroquinones.
Reduction: Formation of tetrafluorophenylalanine.
Substitution: Formation of various substituted tyrosine derivatives.
Scientific Research Applications
2,3,5,6-Tetrafluorotyrosine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Incorporated into proteins to study the effects of fluorination on protein structure and function.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluorotyrosine involves its incorporation into biological molecules, where the presence of fluorine atoms can alter the molecule’s reactivity and interactions. The fluorine atoms can influence hydrogen bonding, hydrophobic interactions, and the overall stability of the molecule. This makes it a valuable tool for studying molecular interactions and designing novel therapeutics.
Comparison with Similar Compounds
3-Fluorotyrosine: A single fluorine substitution at the 3 position.
2,3,5,6-Tetrafluoroanisole: A fluorinated anisole derivative with similar fluorination patterns.
2,3,5,6-Tetrafluorophenylalanine: A fluorinated derivative of phenylalanine.
Uniqueness: 2,3,5,6-Tetrafluorotyrosine is unique due to its multiple fluorine substitutions, which significantly alter its chemical properties compared to other fluorinated tyrosine derivatives. This makes it particularly useful for studying the effects of extensive fluorination on biological molecules and for applications requiring high chemical stability and reactivity.
Properties
IUPAC Name |
2-amino-3-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO3/c10-4-2(1-3(14)9(16)17)5(11)7(13)8(15)6(4)12/h3,15H,1,14H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUSMUNGVKVABM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)O)F)F)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18933-45-4 | |
| Record name | 2,3,5,6-Tetrafluorotyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18933-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC96318 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96318 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,3,5,6-Tetrafluorotyrosine used as a phosphotyrosine surrogate in studying SH2 domain binding?
A1: SH2 domains are protein domains that recognize and bind to phosphorylated tyrosine residues, playing crucial roles in signal transduction pathways. Studying these interactions often requires stable analogs of phosphotyrosine. This compound serves as a non-hydrolyzable phosphotyrosine mimic. This means it resists enzymatic removal of the phosphate group, which can occur with natural phosphotyrosine, offering increased stability in assays and facilitating the study of transient interactions.
Q2: What can the provided research abstracts tell us about the findings related to this compound and SH2 domain binding?
A2: While the abstracts themselves do not provide specific results, they highlight the research objective: identifying binding motifs for the p56lck SH2 domain using peptide libraries containing this compound. [, ] This suggests the researchers aimed to determine the preferred amino acid sequences surrounding the this compound for optimal binding to the p56lck SH2 domain. By analyzing the binding affinities of different peptide sequences containing the surrogate, they could gain insights into the molecular recognition mechanisms of this specific SH2 domain.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















